Simmiparib is a novel compound classified as a poly(ADP-ribose) polymerase inhibitor, specifically targeting poly(ADP-ribose) polymerase-1. This compound has garnered attention for its potential applications in cancer therapy, particularly in tumors with deficiencies in homologous recombination repair mechanisms, such as those associated with BRCA1 and BRCA2 mutations. Simmiparib exhibits a higher potency compared to other inhibitors like olaparib, making it a promising candidate for further clinical evaluation and application in oncology.
Simmiparib is derived from a class of compounds known as piperazine derivatives, which are recognized for their ability to inhibit poly(ADP-ribose) polymerase enzymes involved in DNA repair processes. The compound has been studied extensively through various preclinical trials to assess its efficacy against different cancer cell lines and xenograft models. Its classification as a selective inhibitor of poly(ADP-ribose) polymerase-1 positions it within the broader category of targeted cancer therapies aimed at exploiting the vulnerabilities of cancer cells with defective DNA repair capabilities .
The synthesis of simmiparib involves several key steps that utilize standard organic chemistry techniques. The initial step typically includes the formation of an intermediate compound through the reaction of 2-formylbenzoic acid with dimethyl phosphate under controlled heating conditions. This is followed by further reactions involving hydrazine hydrate and various reagents to yield the final product.
Simmiparib's molecular structure can be characterized by its specific arrangement of atoms that confer its biological activity. The compound features a piperazine ring attached to a benzamide moiety, which is essential for its interaction with the target enzyme.
Simmiparib undergoes several chemical reactions during its synthesis and when interacting with biological targets. The primary reaction of interest is its inhibition of poly(ADP-ribose) polymerase activity, which leads to the accumulation of DNA damage in cancer cells.
The mechanism by which simmiparib exerts its effects involves several key processes:
Data indicate that simmiparib demonstrates approximately tenfold greater growth inhibition compared to olaparib in homologous recombination-deficient models .
Relevant analyses include nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity .
Simmiparib is primarily investigated for its potential use in cancer treatment, particularly for tumors deficient in homologous recombination repair mechanisms. Its applications include:
Poly(adenosine diphosphate-ribose) polymerase 1 (PARP1) serves as a primary DNA damage sensor and signaling transducer. Upon binding to single-strand breaks (SSBs) or other DNA lesions, PARP1 undergoes conformational changes that activate its catalytic domain, enabling poly(ADP-ribosyl)ation (PARylation) of target proteins using nicotinamide adenine dinucleotide (NAD⁺) as a substrate. This post-translational modification recruits DNA repair effectors (e.g., X-ray repair cross-complementing protein 1 [XRCC1]) and remodels chromatin to facilitate repair. PARP1 autoPARylation subsequently promotes its dissociation from repaired DNA [1] [4]. PARP2 and PARP3 share overlapping functions in DNA repair, with PARP1/2 double-knockout mice exhibiting embryonic lethality, underscoring their redundancy in maintaining genomic stability [4] [9]. Beyond SSB repair, PARP1 participates in nucleotide excision repair, alternative non-homologous end joining (alt-NHEJ), and replication fork stabilization [4] [7].
Table 1: PARP Family Members in DNA Repair
| PARP Isoform | Primary Repair Pathway | Functional Redundancy |
|---|---|---|
| PARP1 | Single-strand break repair (SSBR), base excision repair (BER) | Partial redundancy with PARP2 |
| PARP2 | SSBR, BER | Critical compensation for PARP1 loss |
| PARP3 | SSBR, double-strand break sensing | Minimal redundancy |
Synthetic lethality exploits the dependency of cancer cells on compensatory DNA repair pathways. Homologous recombination (HR)-deficient tumors—such as those with breast cancer susceptibility gene 1/2 (BRCA1/2) mutations—lack error-free double-strand break (DSB) repair capability. PARP inhibition in these cells induces accumulation of unrepaired SSBs, which collapse into lethal DSBs during replication. Normal cells with functional HR repair these lesions, minimizing off-target toxicity [1] [5]. The "BRCAness" phenotype extends PARP inhibitor sensitivity beyond BRCA-mutated cancers to tumors with defects in HR genes (e.g., PALB2, ATM, RAD51) or epigenetic silencing of BRCA1 [2] [6] [10]. Clinically, BRCA1/2 mutations remain the strongest predictors of PARP inhibitor response, with objective response rates of 30–60% in ovarian cancer trials [6] [10].
The clinical translation of PARP inhibitors began in 2005 when Bryant et al. and Farmer et al. independently demonstrated synthetic lethality in BRCA-deficient cells [2] [6]. Olaparib became the first PARP inhibitor approved in 2014 for advanced BRCA-mutated ovarian cancer, validating the synthetic lethality paradigm. Four agents (olaparib, rucaparib, niraparib, talazoparib) now hold approvals across ovarian, breast, pancreatic, and prostate cancers [3] [6]. Development phases reflect shifting strategies:
Table 2: Key Clinical Development Milestones for PARP Inhibitors
| Drug | Initial Approval Year | Initial Indication | Pivotal Trial |
|---|---|---|---|
| Olaparib | 2014 | gBRCA-mutated advanced ovarian cancer | Study 42 (NCT01078662) |
| Rucaparib | 2016 | BRCA-mutated advanced ovarian cancer (≥2 prior chemotherapies) | ARIEL2 (NCT01891344) |
| Niraparib | 2017 | Recurrent ovarian cancer (maintenance) | NOVA (NCT01847274) |
| Talazoparib | 2018 | gBRCA-mutated HER2-negative metastatic breast cancer | EMBRACA (NCT01945775) |
Despite efficacy, first-generation inhibitors face significant challenges:
Simmiparib (IMP4297) was designed to address these limitations by optimizing PARP-DNA affinity and reducing susceptibility to efflux transporters, demonstrating enhanced preclinical activity against HR-deficient models compared to earlier agents [3] [10].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6